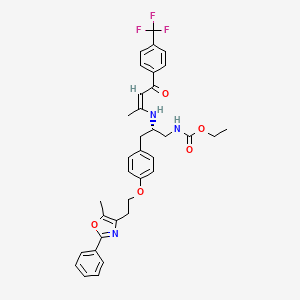

![molecular formula C16H15BrN2S B2584121 (2-{[2-(4-Bromophenyl)-1H-indol-3-yl]thio}ethyl)amine CAS No. 887202-13-3](/img/structure/B2584121.png)

(2-{[2-(4-Bromophenyl)-1H-indol-3-yl]thio}ethyl)amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

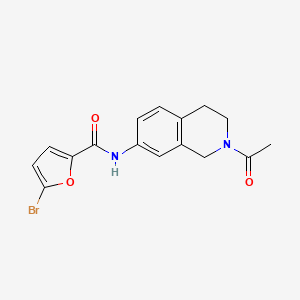

“(2-{[2-(4-Bromophenyl)-1H-indol-3-yl]thio}ethyl)amine” is a chemical compound with the molecular formula C16H15BrN2S . It has a molecular weight of 347.27 .

Molecular Structure Analysis

The molecular structure of “(2-{[2-(4-Bromophenyl)-1H-indol-3-yl]thio}ethyl)amine” consists of a bromophenyl group, an indole group, and a thioethylamine group .Chemical Reactions Analysis

While specific chemical reactions involving “(2-{[2-(4-Bromophenyl)-1H-indol-3-yl]thio}ethyl)amine” are not available, indole derivatives are known to participate in a variety of chemical reactions . For instance, they can undergo electrophilic substitution due to excessive π-electrons delocalization .Aplicaciones Científicas De Investigación

Organic Synthesis and Chemical Properties

- Synthetic Methods : A practical synthesis for creating key intermediates like 2-Fluoro-4-bromobiphenyl, used in the manufacture of non-steroidal anti-inflammatory materials, highlights the importance of developing efficient synthetic routes for bromophenyl compounds. The synthesis process involves diazotization and reactions with methyl nitrite, underlining the challenges and innovations in creating bromophenyl-based molecules (Qiu et al., 2009).

Environmental Implications and Degradation

- Degradation of Hazardous Compounds : Research on the degradation of nitrogen-containing hazardous compounds using advanced oxidation processes (AOPs) emphasizes the environmental impact of aromatic and aliphatic amines. These compounds, resistant to conventional degradation, can be effectively mineralized using AOPs, contributing to environmental safety and reducing toxic hazards (Bhat & Gogate, 2021).

Analytical Methods for Biogenic Amines

- Detection in Foods : The review on current analytical methods for the determination of biogenic amines in foods covers the significance of identifying these compounds due to their potential toxicity. Various chromatographic methods, including HPLC, are highlighted for their utility in quantifying biogenic amines, indicating the importance of monitoring these compounds in food safety protocols (Önal, 2007).

Biogenic Amines in Fermented Products

- Formation and Prevention : A narrative review on biogenic amines in fermented fish and meat products discusses the formation mechanisms, detection methods, and prevention strategies. This review underscores the health risks associated with high levels of biogenic amines and the need for careful monitoring and control in the production of fermented foods (Sivamaruthi, Kesika, & Chaiyasut, 2020).

Direcciones Futuras

The future directions for research on “(2-{[2-(4-Bromophenyl)-1H-indol-3-yl]thio}ethyl)amine” and similar compounds could involve exploring their potential biological activities and developing new synthetic methods. Given the diverse biological activities of indole derivatives , there is considerable potential for further exploration in this area.

Mecanismo De Acción

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making them key targets for therapeutic interventions .

Mode of Action

Indole derivatives are known to interact with their targets, leading to a variety of biological responses . The specific changes resulting from these interactions would depend on the nature of the target and the specific derivative .

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways, with downstream effects that could include the modulation of immune response, inhibition of cell proliferation, and disruption of viral replication .

Result of Action

Given the broad range of biological activities associated with indole derivatives, the effects could potentially be diverse, ranging from the inhibition of specific enzymes to the modulation of cellular signaling pathways .

Propiedades

IUPAC Name |

2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrN2S/c17-12-7-5-11(6-8-12)15-16(20-10-9-18)13-3-1-2-4-14(13)19-15/h1-8,19H,9-10,18H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCCPLLCZKIXWJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)C3=CC=C(C=C3)Br)SCCN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-{[2-(4-Bromophenyl)-1H-indol-3-yl]thio}ethyl)amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Furan-2-yl(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2584039.png)

![[(1R,2R)-2-(Trifluoromethyl)cyclohexyl]methanesulfonyl chloride](/img/structure/B2584043.png)

![N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2584048.png)

![1-Chloronaphtho[2,1-b]thiophene-2-carbonitrile](/img/structure/B2584052.png)

![N-[1-(2-Methoxyphenyl)propyl]-N-methylsulfamoyl fluoride](/img/structure/B2584057.png)

![(E)-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B2584059.png)